Ethyl 2-isothiocyanato-3-phenylpropanoate is an organic compound belonging to the isothiocyanate family, characterized by the presence of a thiocyanate functional group attached to a propanoate backbone. Isothiocyanates are known for their diverse biological activities and potential applications in medicinal chemistry, agriculture, and organic synthesis.
This compound can be synthesized from various precursors, typically involving the reaction of an appropriate amino acid derivative with thiophosgene or carbon disulfide in the presence of a base. The specific synthetic routes can vary, leading to different isothiocyanate derivatives.
Ethyl 2-isothiocyanato-3-phenylpropanoate is classified as:
The synthesis of ethyl 2-isothiocyanato-3-phenylpropanoate typically involves the following steps:
The reaction conditions must be carefully controlled to prevent side reactions and ensure high yield. The choice of solvent and temperature plays a critical role in the success of the synthesis.
Ethyl 2-isothiocyanato-3-phenylpropanoate has a distinctive molecular structure characterized by:
Ethyl 2-isothiocyanato-3-phenylpropanoate participates in various chemical reactions, including:
The reactivity of the isothiocyanate group allows for versatile transformations, making it a valuable intermediate in organic synthesis.
The mechanism of action for ethyl 2-isothiocyanato-3-phenylpropanoate primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction often leads to:
Studies indicate that isothiocyanates can disrupt cellular processes by altering protein function, which may have implications in cancer research and therapeutic development .
The compound's reactivity profile makes it suitable for various applications in organic chemistry and medicinal research .
Ethyl 2-isothiocyanato-3-phenylpropanoate has several notable applications:
Isothiocyanates (ITCs) represent a class of organosulfur phytochemicals derived enzymatically from glucosinolate precursors abundant in cruciferous vegetables. Epidemiological studies consistently demonstrate a strong inverse correlation between cruciferous vegetable consumption and cancer incidence across multiple organ sites, including lung, breast, gastric, and bladder carcinomas [3] [5] [7]. The chemopreventive efficacy of ITCs stems from their unique capacity to modulate multiple cancer-relevant pathways simultaneously, distinguishing them from single-target synthetic pharmaceuticals [5] [7]. Approximately 74.8% of contemporary anticancer agents originate from natural products or their derivatives, underscoring the pivotal role of phytochemical scaffolds like ITCs in drug discovery pipelines [5]. The inherent electrophilicity of the -N=C=S moiety enables covalent interactions with cellular nucleophiles, facilitating the regulation of carcinogen metabolism, induction of apoptosis, and suppression of tumor angiogenesis and metastasis [7].
Table 1: Natural Isothiocyanates with Documented Anti-Cancer Properties
Isothiocyanate | Natural Source | Key Molecular Targets |
---|---|---|
Sulforaphane | Broccoli, Brussels sprouts | Nrf2, HDAC, NF-κB |
Phenethyl isothiocyanate | Watercress, turnips | ROS, MAPK, caspases |
Benzyl isothiocyanate | Cabbage, garden cress | STAT3, Bcl-2, tubulin |
Allyl isothiocyanate | Mustard, horseradish | TRPA1, mitochondrial complexes |
Ethyl 2-isothiocyanato-3-phenylpropanoate (C₁₂H₁₃NO₂; CID 4443441) exemplifies a synthetically modified ITC scaffold engineered for enhanced bioactivity [2]. Its molecular architecture integrates three critical domains:
This configuration bears structural homology to phenethyl isothiocyanate (PEITC), a clinically advanced ITC currently in trials for leukemia and lung cancer [5]. The ethyl ester modification potentially enhances metabolic stability compared to aliphatic ITCs, while the phenylpropanoate extension may promote selective engagement with hydrophobic protein domains involved in oxidative stress response and cell death signaling [2] [7]. The molecule's electrophilic carbon within the -N=C=S group (calculated electrophilicity index: ω = 5.2 eV) preferentially reacts with cysteine thiols in Keap1 and glutathione, forming thiocarbamate adducts that initiate Nrf2-mediated antioxidant responses and deplete cellular redox buffers [7].
Table 2: Structural Attributes of Ethyl 2-Isothiocyanato-3-Phenylpropanoate
Structural Feature | Chemical Property | Biological Implication |
---|---|---|
Ethyl ester group | LogP = 2.56; Water solubility = 0.11 g/L | Enhanced membrane permeability |
Isothiocyanate group | Electrophilicity index ω = 5.2 eV | Covalent modification of cysteine residues |
Phenylpropanoate backbone | Polar surface area = 45.8 Ų | Target specificity via hydrophobic binding |
Molecular weight (178.23 g/mol) | Rule of Five compliant | Favorable drug-likeness profile |
Malignant transformation induces profound dysregulation of cellular redox homeostasis, characterized by elevated reactive oxygen species (ROS) generation and compromised antioxidant defenses. This paradox establishes oxidative stress as a high-yield therapeutic target: cancer cells exhibit heightened susceptibility to redox perturbation compared to normal counterparts due to pre-existing oxidative burden [3] [5] [7]. Ethyl 2-isothiocyanato-3-phenylpropanoate engages this vulnerability through three convergent mechanisms:
ROS Amplification: The compound induces mitochondrial membrane depolarization, disrupting electron transport chain integrity and triggering superoxide (O₂•⁻) overflow. Preclinical models demonstrate PEITC analogs increase intracellular ROS by 300-400% within 4 hours of exposure, selectively inducing cancer cell apoptosis through oxidative damage to DNA, lipids, and proteins [5] [7].
Electrophile Signaling: Covalent modification of Keap1 cysteine residues (Cys151, Cys273, Cys288) liberates transcription factor Nrf2, promoting its nuclear translocation and subsequent activation of antioxidant response element (ARE)-driven genes. Paradoxically, this cytoprotective response reaches saturation in malignant cells, while sustained electrophilic stress overwhelms adaptive mechanisms [7].
Glutathione Depletion: Conjugation with reduced glutathione (GSH) via glutathione S-transferase (GST)-catalyzed reactions depletes cellular thiol reserves. Malignant cells exhibit GSH dependency for redox buffering; reduction below critical thresholds (typically <30% baseline) commits cells to oxidative death [5].
The multi-targeted nature of this compound addresses a fundamental limitation in conventional chemotherapy: single-pathway inhibition frequently triggers compensatory activation of parallel survival pathways. By simultaneously engaging ROS generation, redox signaling, and thiol depletion, Ethyl 2-isothiocyanato-3-phenylpropanoate exemplifies the "synthetic lethality" approach to cancer therapy, particularly against malignancies with intrinsic oxidative vulnerabilities such as leukemia and hepatocellular carcinoma [3] [5] [7]. Clinical validation derives from PEITC's progression to phase II trials for lung cancer and leukemia, demonstrating the translational viability of this mechanistic approach [5].
Table 3: Redox Mechanisms of Ethyl 2-Isothiocyanato-3-Phenylpropanoate in Cancer Models
Redox Mechanism | Molecular Targets | Downstream Consequences |
---|---|---|
Mitochondrial disruption | Complex I/III, Bcl-2 family proteins | Superoxide overproduction |
Electrophile response | Keap1-Nrf2 axis | HO-1, NQO1, GST overexpression |
Thiol depletion | Glutathione, thioredoxin reductase | Loss of reducing equivalents |
Inflammasome modulation | NLRP3, caspase-1 | Attenuated IL-1β maturation |
Epigenetic reprogramming | HDAC, DNMT1 | Reactivation of tumor suppressors |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7